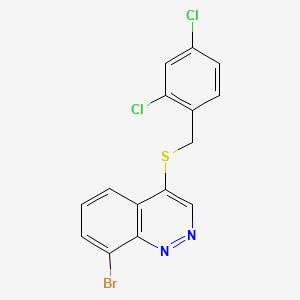
8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline is a chemical compound with the molecular formula C15H9BrCl2N2S and a molecular weight of 400.12 g/mol . It is a derivative of cinnoline, a heterocyclic aromatic organic compound, and features a bromine atom at the 8th position and a 2,4-dichlorobenzylthio group at the 4th position .
Preparation Methods
The synthesis of 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cinnoline core structure.
Bromination: The bromine atom is introduced at the 8th position of the cinnoline ring through a bromination reaction.
Thioether Formation: The 2,4-dichlorobenzylthio group is attached to the 4th position of the cinnoline ring via a nucleophilic substitution reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Modifying the expression of genes and affecting cellular functions.
Modulating Signaling Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline can be compared with other cinnoline derivatives, such as:
4-((2,4-Dichlorobenzyl)thio)cinnoline: Lacks the bromine atom at the 8th position.
8-Bromo-4-thiocinnoline: Lacks the 2,4-dichlorobenzyl group.
8-Bromo-4-((2,4-dichlorophenyl)methyl)thio)cinnoline: Similar structure but with different substituents.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
CAS No. |
92429-71-5 |
|---|---|
Molecular Formula |
C15H9BrCl2N2S |
Molecular Weight |
400.1 g/mol |
IUPAC Name |
8-bromo-4-[(2,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C15H9BrCl2N2S/c16-12-3-1-2-11-14(7-19-20-15(11)12)21-8-9-4-5-10(17)6-13(9)18/h1-7H,8H2 |
InChI Key |
NWDBGKIHWASMOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


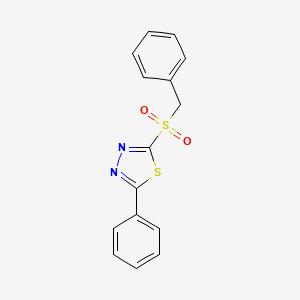
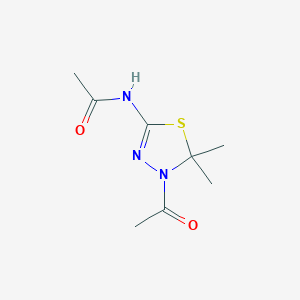
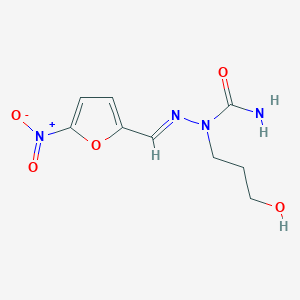
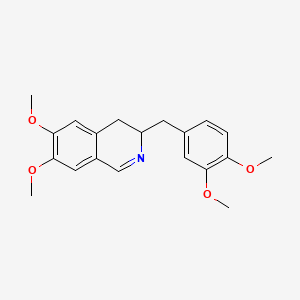
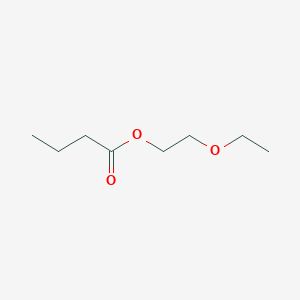

![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)
![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)

![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)
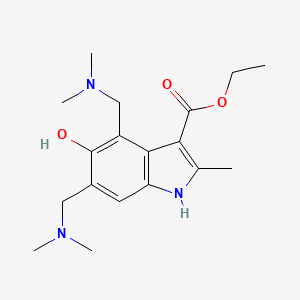

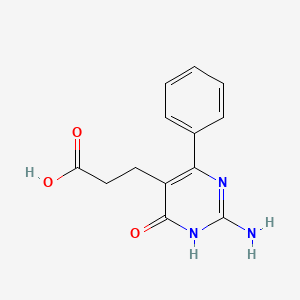
![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)
